molecular formula C15H19N3 B13857429 N-(piperidin-2-ylmethyl)isoquinolin-1-amine

N-(piperidin-2-ylmethyl)isoquinolin-1-amine

Cat. No.: B13857429
M. Wt: 241.33 g/mol
InChI Key: LSAKDUXIJAVNPB-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)isoquinolin-1-amine is a compound that features a piperidine ring attached to an isoquinoline moiety via a methylene bridge. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)isoquinolin-1-amine typically involves the reaction of isoquinoline with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . Another approach utilizes a catalyst-free synthesis involving N-hetaryl ureas and alcohols, which is considered environmentally friendly and yields high purity products .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)isoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(piperidin-2-ylmethyl)isoquinolin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety is known to enhance its binding affinity to these targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-2-ylmethyl)isoquinolin-1-amine is unique due to its specific structural combination of a piperidine ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)isoquinolin-1-amine

InChI

InChI=1S/C15H19N3/c1-2-7-14-12(5-1)8-10-17-15(14)18-11-13-6-3-4-9-16-13/h1-2,5,7-8,10,13,16H,3-4,6,9,11H2,(H,17,18)

InChI Key

LSAKDUXIJAVNPB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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